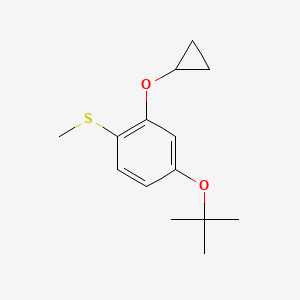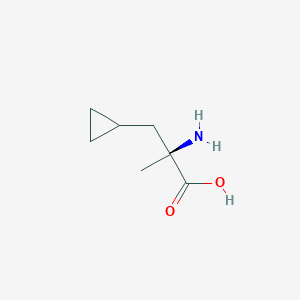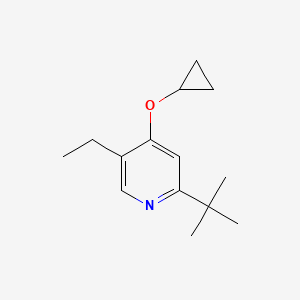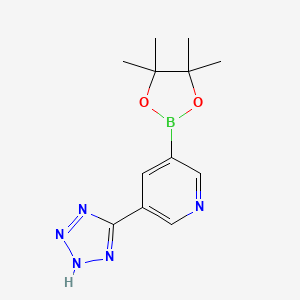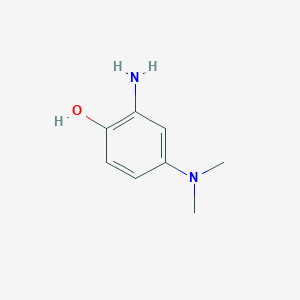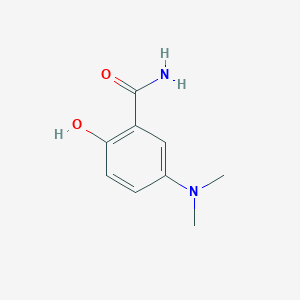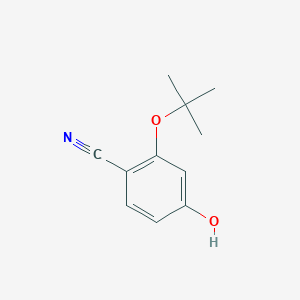
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO3. It is known for its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The tert-butoxy, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the substituents on the pyridine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butoxy-4-cyclopropoxy-2-isopropylpyridine: Similar structure but with different positioning of substituents.
4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine: Another isomer with a different arrangement of functional groups.
Uniqueness
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine is unique due to its specific combination of tert-butoxy, cyclopropoxy, and isopropoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO3/c1-10(2)17-14-8-12(19-15(3,4)5)13(9-16-14)18-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI Key |
PDWRGPWHLSROSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


